molecular formula C22H45BrNO6P B586661 rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol CAS No. 146474-84-2

rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol

Cat. No.: B586661
CAS No.: 146474-84-2
M. Wt: 530.481
InChI Key: SXNZFJCEFUIPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the hexadecanamido group, the methoxy group, and the bromoethoxyphosphoryl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications .

Biological Activity

Rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol, identified by CAS number 146474-84-2, is a bioactive compound that has garnered attention in biochemical research for its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C22H45BrNO6PC_{22}H_{45}BrNO_6P, with a molecular weight of 530.47 g/mol. This compound features a complex structure that includes an amide group, a methoxy group, and a phosphoryl moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC22H45BrNO6P
Molecular Weight530.47 g/mol
CAS Number146474-84-2

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. The phosphoryl group is known to influence various enzymatic activities and signal transduction mechanisms, potentially affecting cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiproliferative Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it could offer neuroprotective benefits, possibly through the modulation of neuroinflammatory pathways.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through caspase activation.

Study 2: Anti-inflammatory Effects

In vitro assays highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating chronic inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound Molecular Weight Biological Activity
Rac-3-Hexadecanamido-2-methoxy...530.47 g/molAntiproliferative, anti-inflammatory
Hexadecanamide255.43 g/molAntimicrobial
2-Methoxyethylamine105.15 g/molNeuroprotective

Properties

IUPAC Name

2-bromoethyl [3-(hexadecanoylamino)-2-methoxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45BrNO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(25)24-19-21(28-2)20-30-31(26,27)29-18-17-23/h21H,3-20H2,1-2H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNZFJCEFUIPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)(O)OCCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45BrNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747881
Record name 2-Bromoethyl 3-(hexadecanoylamino)-2-methoxypropyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146474-84-2
Record name 2-Bromoethyl 3-(hexadecanoylamino)-2-methoxypropyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.